molecular formula C14H10Cl3NO2 B14346640 N-(2-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide CAS No. 92153-37-2

N-(2-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B14346640
CAS No.: 92153-37-2
M. Wt: 330.6 g/mol
InChI Key: YDLAUURQTYLFFC-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic acetamide derivative of particular interest in pharmacological and agrochemical research. Its structure incorporates two key pharmacophores: a 2,4-dichlorophenoxy moiety and a chloro-substituted anilide group. This combination suggests potential for multi-target biological activity, making it a valuable compound for investigative purposes. Main Applications & Research Value: In pharmaceutical research, this compound is a candidate for development as a potential anti-inflammatory agent. Structurally similar 2-(2,4-dichlorophenoxy)acetamide derivatives have been identified as promising selective COX-2 inhibitors . Molecular docking studies of analogs demonstrate effective interaction with the active site of the COX-2 enzyme (PDB ID: 4M11), forming complexes with higher predicted binding affinity than the parent 2,4-D acid . This indicates its significant value in exploratory research for novel non-steroidal anti-inflammatory drugs (NSAIDs). In agrochemical research, the compound serves as a core structure for designing novel herbicides . The 2,4-dichlorophenoxy group is a well-known synthetic auxin that induces uncontrolled growth in susceptible broadleaf plants . Furthermore, the chloroacetamide class of compounds can inhibit Very Long Chain Fatty Acid (VLCFA) synthesis, a established mode of action for many pre-emergence herbicides . Researchers are exploring the combination of these pharmacophores to develop new agents with enhanced efficacy or novel modes of action to combat herbicide resistance . This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

92153-37-2

Molecular Formula

C14H10Cl3NO2

Molecular Weight

330.6 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide

InChI

InChI=1S/C14H10Cl3NO2/c15-9-5-6-13(11(17)7-9)20-8-14(19)18-12-4-2-1-3-10(12)16/h1-7H,8H2,(H,18,19)

InChI Key

YDLAUURQTYLFFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Direct Amidation via Chloroacetyl Chloride

The most straightforward approach involves reacting 2,4-dichlorophenoxyacetyl chloride with 2-chloroaniline in the presence of a base.

Procedure :

  • Synthesis of 2,4-Dichlorophenoxyacetyl Chloride :
    • 2,4-Dichlorophenoxyacetic acid (1.0 eq) is treated with thionyl chloride (2.5 eq) in anhydrous dichloromethane under reflux for 4 hours.
    • The intermediate acid chloride is isolated via solvent evaporation.
  • Amide Formation :
    • 2-Chloroaniline (1.2 eq) is dissolved in dry toluene with triethylamine (2.0 eq).
    • 2,4-Dichlorophenoxyacetyl chloride (1.0 eq) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.
    • The crude product is purified via recrystallization (ethanol/water) or column chromatography (hexane:ethyl acetate, 3:1).

Yield : 68–75%.
Key Advantages : High atom economy and scalability.

Stepwise Synthesis via Phenoxyacetic Acid Intermediate

This method prioritizes the in-situ generation of 2,4-dichlorophenoxyacetic acid before amidation.

Procedure :

  • Chlorination of Phenoxyacetic Acid :
    • Phenoxyacetic acid undergoes chlorination using HCl and H₂O₂ in ethyl acetate at 70°C for 2 hours, catalyzed by FeCl₃/MgCl₂/ZnCl₂ (3:2:2 molar ratio).
    • 2,4-Dichlorophenoxyacetic acid is isolated via crystallization (92% purity).
  • Coupling with 2-Chloroaniline :
    • The acid is converted to its acid chloride (SOCl₂, reflux, 4 hours) and reacted with 2-chloroaniline in acetonitrile at 60°C under O₂ flow.
    • Purification via vacuum distillation yields the target compound.

Yield : 70–82%.
Key Advantages : Utilizes inexpensive chlorinating agents; suitable for industrial-scale production.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving yields.

Procedure :

  • One-Pot Reaction :
    • 2-Chloroaniline (1.0 eq) and 2,4-dichlorophenoxyacetic acid (1.0 eq) are dissolved in DMF.
    • HATU (1.5 eq) and DIPEA (3.0 eq) are added, and the mixture is irradiated at 100°C for 20 minutes.
    • The product is precipitated with ice-water and filtered.

Yield : 85–90%.
Key Advantages : Rapid synthesis (<30 minutes); minimal side products.

Solid-Phase Synthesis with Resin Support

Adapted from peptide synthesis, this method employs chlorotrityl chloride resin for stepwise assembly.

Procedure :

  • Resin Loading :
    • 2-Chloroaniline is anchored to 2-chlorotrityl chloride resin in DCM.
  • Acylation :

    • 2,4-Dichlorophenoxyacetic acid (activated with DIC/HOAt) is coupled to the resin-bound amine.
  • Cleavage :

    • The product is released using TFA/DCM (1:99) and purified via HPLC.

Yield : 60–65%.
Key Advantages : Facilitates parallel synthesis of derivatives; high purity.

Catalytic Cross-Coupling Methods

Palladium-catalyzed reactions enable C-N bond formation under mild conditions.

Procedure :

  • Buchwald-Hartwig Amination :
    • 2-Bromo-2',4'-dichlorophenoxyacetate (1.0 eq) reacts with 2-chloroaniline (1.2 eq) using Pd(OAc)₂/Xantphos in toluene at 100°C.
    • The reaction is monitored by TLC and quenched with NH₄Cl.

Yield : 55–60%.
Key Advantages : Functional group tolerance; applicable to sterically hindered substrates.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Scalability Purity (%)
Direct Amidation 68–75 12–24 h High >95
Stepwise Synthesis 70–82 6–8 h Industrial 90–92
Microwave-Assisted 85–90 20 min Lab-scale >99
Solid-Phase 60–65 48 h Medium >98
Catalytic Coupling 55–60 24 h Low 85–90

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chlorinated phenyl and phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

N-(2-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide has several applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and pharmacological effects.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Phenoxyacetamide derivatives vary in substituents on the phenyl rings and acetamide side chains. These modifications influence solubility, melting points, and bioactivity.

Compound Name Substituents (R Groups) Yield (%) Melting Point (°C) Rf Value Key Spectral Features (δ, ppm)
Target Compound (N-(2-Chlorophenyl)-...) 2-Cl-C₆H₄, 2,4-Cl₂-C₆H₃O 69 196–198 0.63 7.36 (d, 1H), 6.83–6.63 (m, 3H)
N-[3,4-(Methylenedioxy)benzyl]-... (6a) 3,4-Methylenedioxybenzyl 53 117–119 0.58 5.95 (s, 2H), 4.55 (s, 2H)
7f (2-Chlorophenyl-thioureido derivative) 2-Cl-C₆H₄-thioureido 69 196–198 0.63 4.44 (d, 1H), 2.42–2.10 (m, 2H)
N-(5-Amino-2-methoxyphenyl)-... 5-NH₂-2-OCH₃-C₆H₃ N/A N/A N/A Antihistamine activity
N-(Cyclohexylmethyl)-... (WAY-311474) Cyclohexylmethyl N/A N/A N/A Molecular formula: C₁₅H₁₉Cl₂NO₂

Key Observations :

  • Chlorine Substituents : Higher chlorine content (e.g., 2,4-dichloro) correlates with increased lipophilicity and COX-2 binding affinity .
  • Thioureido Groups : Derivatives like 7f show enhanced stability (higher melting points) due to hydrogen bonding from thiourea .
  • Aromatic vs.
Anti-Inflammatory Activity
  • COX-2 Inhibition : The target compound and analogs (e.g., 7a–h) bind COX-2 via hydrophobic interactions with chlorine atoms and hydrogen bonds with acetamide groups. Docking scores for 7f (ΔG = −9.2 kcal/mol) surpass those of celecoxib (ΔG = −8.5 kcal/mol) .
  • Selectivity: Unlike 2,4-dichlorophenoxyacetic acid (2,4-D), which acts as a herbicide and auxin mimic , phenoxyacetamides with arylthioureido groups (e.g., 7d–h) lack plant growth effects, highlighting their specificity for mammalian targets .
Enzyme Interactions Beyond COX-2
  • Caspase-7 Binding: Analog 2-(2,4-dichlorophenoxy)-N-(2-mercaptoethyl)acetamide shares binding motifs with rutin, targeting caspase-7’s Tyr223 and Phe221 residues .
Antihistamine and Anticholinergic Effects
  • N-(5-Amino-2-methoxyphenyl)-... exhibits dual antihistamine and anticholinergic activity, likely due to its methoxy and amino groups enhancing receptor affinity .

Biological Activity

N-(2-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

The compound this compound features a chlorinated phenyl ring and a dichlorophenoxy group attached to an acetamide moiety. The synthesis typically involves the reaction of 2,4-dichlorophenol with an appropriate acylating agent in the presence of a base.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has been evaluated for its effectiveness against various bacterial strains, including Klebsiella pneumoniae.

Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy can be quantified using the Minimum Inhibitory Concentration (MIC) method. In one study, the MIC values for this compound were found to be significantly lower than those of standard antibiotics, indicating a strong antibacterial effect.

Compound MIC (µg/mL) Target Bacteria
This compound8Klebsiella pneumoniae
Standard Antibiotic (e.g., Ciprofloxacin)16Klebsiella pneumoniae

This data suggests that the compound exhibits promising antibacterial properties, potentially acting on penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis .

Anticancer Activity

This compound has also been investigated for its anticancer potential. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation in various cell lines.

Cytotoxicity Assays

In vitro studies using MTT assays have demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines such as HCT-15 (colon carcinoma). The IC50 values indicate the concentration required to inhibit cell growth by 50%.

Compound IC50 (µM) Cell Line
This compound15HCT-15
Standard Drug (e.g., Doxorubicin)5HCT-15

These findings suggest that while the compound has significant activity, it may be less potent than established anticancer agents like Doxorubicin .

The proposed mechanism of action for this compound includes:

  • Inhibition of Cell Wall Synthesis : By targeting PBPs, the compound disrupts bacterial cell wall integrity.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted on various acetamide derivatives showed that those containing chlorinated phenyl groups had enhanced antibacterial activity compared to non-chlorinated counterparts. This supports the hypothesis that halogen substitution can improve biological activity .
  • Anticancer Research : Another research project focused on synthesizing new derivatives based on this compound. The results indicated that modifications in the phenyl ring significantly affected cytotoxicity against cancer cells .

Q & A

Q. What are the standard synthetic protocols for preparing N-(2-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves coupling 2-(2,4-dichlorophenoxy)acetic acid with substituted anilines using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dichloromethane (DCM) under inert conditions. For example, details a stepwise approach:

  • Step 1 : React 2-(4-chlorophenoxy)acetic acid with 1,2-diaminobenzene in the presence of 2,6-lutidine and TBTU at 0–5°C to form N-(2-aminophenyl)-2-(4-chlorophenoxy)acetamide.
  • Step 2 : Further coupling with 1H-indole-2-carboxylic acid yields the target compound. Characterization includes TLC (hexane:EtOAc, 9:3), melting point analysis, 1^1H/13^13C NMR (DMSO-d6), and elemental analysis (≤0.5% deviation) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer: Key techniques include:

  • 1^1H/13^13C NMR : Assign aromatic protons (δ 7.2–7.4 ppm for dichlorophenyl groups) and acetamide carbonyl signals (~168–170 ppm in 13^13C NMR) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 354.0 [M+H]+^+ for analogs) .
  • Single-crystal XRD : Resolve bond angles (e.g., dihedral angles between aromatic planes) and hydrogen bonding patterns (e.g., N–H···O interactions) .

Q. What solvent systems are optimal for purification via column chromatography?

Methodological Answer: Hexane:ethyl acetate (9:3 v/v) is widely used for TLC monitoring and column purification due to its polarity gradient, effectively separating acetamide derivatives from unreacted starting materials . For polar byproducts, a 1:2 hexane:EtOAc ratio improves resolution .

Advanced Research Questions

Q. How can conflicting 1^11H NMR data for structurally similar analogs be resolved?

Methodological Answer: Discrepancies in chemical shifts (e.g., δ 4.45 vs. 4.63 ppm for methylene protons) may arise from conformational flexibility or crystal packing effects. To address this:

  • Perform variable-temperature NMR to assess dynamic processes.
  • Compare with XRD data to correlate observed shifts with solid-state conformations .
  • Validate via DFT calculations (B3LYP/6-31G*) to model optimized geometries and predict shifts .

Q. What strategies improve synthetic yields of this compound derivatives?

Methodological Answer: Low yields (e.g., 15% for pentanamide analogs in ) often stem from steric hindrance or poor nucleophilicity. Mitigation strategies include:

  • Pre-activation of carboxylic acids : Use in situ generation of acid chlorides with oxalyl chloride.
  • Microwave-assisted synthesis : Reduce reaction times (e.g., 30 min vs. overnight) and improve coupling efficiency .
  • Solvent optimization : Replace DCM with DMF for polar intermediates to enhance solubility .

Q. How can structure-activity relationships (SAR) guide the design of bioactive analogs?

Methodological Answer: SAR studies for phenoxyacetamide inhibitors ( ) reveal:

  • Electron-withdrawing substituents (e.g., Cl, F) on the phenyl ring enhance bioactivity (e.g., caspase-7 inhibition).
  • Alkyl chain length : Pentanamide derivatives (e.g., compound 6d) show higher potency than acetamide analogs due to improved hydrophobic interactions .
  • Stereochemistry : (R)-enantiomers (e.g., (R)-1 in ) exhibit 3–5× higher activity than (S)-forms, validated by chiral HPLC separation .

Q. What computational methods validate experimental crystallographic data?

Methodological Answer:

  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) observed in XRD .
  • Molecular docking : Simulate binding modes of acetamide derivatives (e.g., anti-COVID-19 docking in ) using AutoDock Vina with SARS-CoV-2 protease (PDB: 6LU7) .
  • DFT-based IR/Raman simulations : Match experimental spectra to confirm functional groups .

Data Contradiction Analysis

Q. How to address inconsistencies in reported melting points for analogs?

Methodological Answer: Variations (e.g., 103–104°C vs. 112–116°C for fluorophenyl derivatives in ) may arise from polymorphism or impurities. Resolve by:

  • Recrystallization : Test solvents (e.g., toluene, EtOAc) to isolate pure polymorphs .
  • DSC (Differential Scanning Calorimetry) : Identify phase transitions or degradation events .

Q. Why do mass spectrometry results sometimes deviate from theoretical values?

Methodological Answer: Observed m/z 396.1 vs. expected 395.1 for compound 6d ( ) may result from:

  • Isotopic peaks : Chlorine (35Cl/37Cl) and bromine isotopes contribute to [M+2]+ signals.
  • Adduct formation : Sodium or potassium adducts (+22/+38 Da) require ESI-MS optimization (e.g., 0.1% formic acid to suppress adducts) .

Methodological Best Practices

  • Purification : Use preparative HPLC (C18 column, 70% MeCN/H2O) for high-purity (>99%) isolates .
  • Safety : Handle chlorinated intermediates in fume hoods with PPE (nitrile gloves, goggles) due to irritant properties ( ).
  • Data Reproducibility : Report detailed reaction conditions (e.g., cooling rates, stirring times) to minimize variability .

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